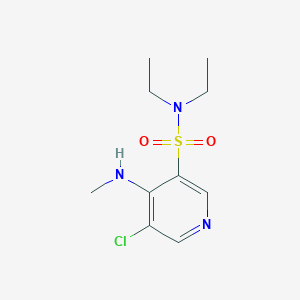![molecular formula C20H13Cl2NOS B12995826 3,6-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12995826.png)
3,6-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound with the molecular formula C20H13Cl2NOS It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom
Méthodes De Préparation
The synthesis of 3,6-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The starting materials for this synthesis include 3,6-dichlorobenzo[b]thiophene and 2-methylnaphthalene-1-amine. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures.
Analyse Des Réactions Chimiques
3,6-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst to reduce the carboxamide group to an amine.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium thiolate.
Applications De Recherche Scientifique
3,6-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, if the compound inhibits an enzyme involved in inflammation, it can exhibit anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
3,6-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide can be compared to other benzo[b]thiophene derivatives, such as:
3,6-Dichlorobenzo[b]thiophene: This compound lacks the naphthalene and carboxamide groups, making it less complex and potentially less biologically active.
2-Methylnaphthalene-1-amine: This compound lacks the benzo[b]thiophene core, which is crucial for the unique properties of this compound.
Benzo[b]thiophene-2-carboxamide: This compound lacks the dichloro and naphthalene groups, which contribute to the specific interactions and properties of the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H13Cl2NOS |
|---|---|
Poids moléculaire |
386.3 g/mol |
Nom IUPAC |
3,6-dichloro-N-(2-methylnaphthalen-1-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H13Cl2NOS/c1-11-6-7-12-4-2-3-5-14(12)18(11)23-20(24)19-17(22)15-9-8-13(21)10-16(15)25-19/h2-10H,1H3,(H,23,24) |
Clé InChI |
DNVIDEDGDVKVPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



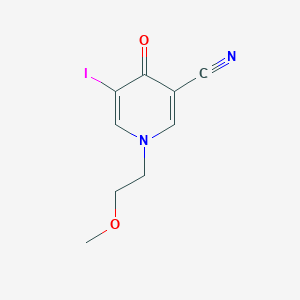
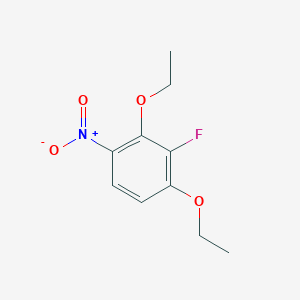
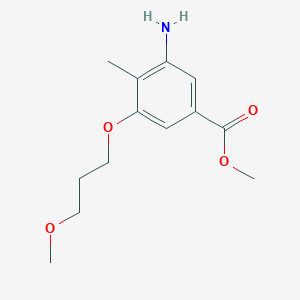
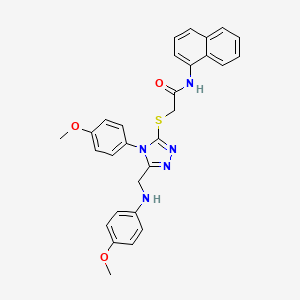

![5-((Phenoxycarbonyl)amino)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12995787.png)




![2,7-Dibromospiro[fluorene-9,4'-piperidine]](/img/structure/B12995844.png)
